1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine

Regiochemistry Building-block geometry Fragment-based design

1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine (CAS 1131594-98-3) is a bifunctional piperazine building block that combines a tert‑butoxycarbonyl (Boc) protecting group, a 3‑methyl substituent on the piperazine ring, and a 3‑carboxyphenylmethyl arm. The compound belongs to the N‑Boc‑piperazine‑benzoic acid family, which is widely employed in medicinal chemistry as a privileged intermediate for PROTAC linkers, kinase inhibitors, and GPCR‑targeted agents.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
Cat. No. B12288418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C18H26N2O4/c1-13-11-19(8-9-20(13)17(23)24-18(2,3)4)12-14-6-5-7-15(10-14)16(21)22/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,21,22)
InChIKeyAKSVCGGFEGFWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine – Structure, Class & Core Procurement Identifiers


1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine (CAS 1131594-98-3) is a bifunctional piperazine building block that combines a tert‑butoxycarbonyl (Boc) protecting group, a 3‑methyl substituent on the piperazine ring, and a 3‑carboxyphenylmethyl arm . The compound belongs to the N‑Boc‑piperazine‑benzoic acid family, which is widely employed in medicinal chemistry as a privileged intermediate for PROTAC linkers, kinase inhibitors, and GPCR‑targeted agents [1]. Vendor‑supplied material typically carries a purity of ≥95% and is offered in quantities from milligrams to grams .

Why 1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine Cannot Be Freely Substituted with In‑Class Analogs


Close structural analogs of this compound differ in regiochemistry (ortho vs. meta vs. para carboxy attachment), piperazine substitution (3‑methyl, 3‑ethyl, or des‑methyl), or N‑protection status. Even minor changes in these features can alter calculated lipophilicity (XlogP) by >2 log units, modify hydrogen‑bond topology, and shift the stereochemical complexity of the scaffold . Such differences directly affect solubility, membrane permeability, and the geometry of the exit vector during fragment‑based design or linker conjugation—making generic interchange unreliable without re‑optimization of downstream synthetic or biological steps [1].

Quantitative Differentiation Evidence for 1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine vs. Its Closest Analogs


Meta‑ vs. Ortho‑Carboxy Regioisomerism: Identical Gross Properties, Critically Different Spatial Orientation

The meta (3‑carboxy) isomer CAS 1131594-98-3 and the ortho (2‑carboxy) isomer CAS 1131594-99-4 share identical molecular formula (C₁₈H₂₆N₂O₄), molecular weight (334.41), calculated XlogP (0.1), TPSA (70.1 Ų), H‑bond donor count (1), H‑bond acceptor count (5), and rotatable bond count (5) . The sole physicochemical differentiator is the position of the carboxylic acid on the phenyl ring, which determines the directionality of the carboxy‑terminated exit vector. In fragment‑based or PROTAC‑linker design, this geometric parameter controls conjugation efficiency and target‑ligase ternary complex formation; the meta orientation provides a distinct bite angle compared to the ortho isomer, which may be critical for retaining linker linearity [1].

Regiochemistry Building-block geometry Fragment-based design

3‑Methyl vs. Des‑Methyl Piperazine: A >2‑Log Shift in Computed Lipophilicity Differentiates Solubility and Permeability Profiles

The target compound (CAS 1131594-98-3) incorporates a 3‑methyl group on the piperazine ring, yielding a calculated XlogP of 0.1 . In contrast, the des‑methyl analog (CAS 500013-38-7, 1‑(3‑carboxyphenylmethyl)‑4‑Boc‑piperazine) exhibits a reported LogP of 2.31 [1]. While the two values originate from different algorithms (XlogP vs. LogP), the magnitude of difference (>2 log units) is consistent with the well‑established lipophilicity‑lowering effect of an additional methyl branch proximal to a polar carbamate [2]. The lower computed lipophilicity of the 3‑methyl derivative suggests superior aqueous solubility and reduced non‑specific binding, which are relevant for early‑stage fragment screening and PROTAC linker optimization where excessive hydrophobicity correlates with poor pharmacokinetics [2].

Lipophilicity Solubility Permeability Fragment optimization

3‑Methyl vs. 3‑Ethyl Piperazine: Molecular Weight and Rotatable Bond Differentiation Impacts Ligand Efficiency Metrics

Compared to the 3‑ethyl analog (CAS 1131622-98-4), the 3‑methyl compound is lighter (MW 334.41 vs. 348.44; Δ14 Da) and possesses one fewer heavy atom, while retaining identical H‑bond donor/acceptor counts (1/5) and a similar rotatable bond profile . In fragment‑based lead generation, every 14 Da reduction in molecular weight contributes favorably to ligand efficiency indices (LE, LLE) and improves the probability of meeting lead‑likeness criteria (e.g., MW ≤ 350) [1]. The methyl → ethyl substitution also increases the conformational flexibility of the piperazine side‑chain, potentially reducing binding affinity through entropic penalty [1].

Ligand efficiency Molecular weight optimization Lead-likeness

Meta‑ vs. Para‑Carboxy Regioisomerism: Divergent Molecular Formula and H‑Bond Architecture

The meta isomer (target) has the molecular formula C₁₈H₂₆N₂O₄ (MW 334.41), while the para isomer (CAS 1131594-97-2, 4‑(4‑(tert‑butoxycarbonyl)‑3‑methylpiperazin‑1‑yl)benzoic acid) is reported under C₁₇H₂₄N₂O₄ (MW 320.38) . The difference of one carbon (ΔMW 14 Da) indicates that the para isomer lacks the benzylic methylene spacer present in the meta isomer; instead the piperazine is directly attached to the benzoic acid ring. This structural distinction alters the H‑bond donor/acceptor arrangement, the conformational flexibility around the phenyl‑piperazine junction, and the solid‑state packing properties—all of which influence crystallinity, solubility, and the reactivity of the carboxylic acid in amide‑bond formation [1].

Regiochemistry H‑bond geometry Solid‑state packing

Undefined Chiral Center: A Unique Feature for Stereochemical Diversification Not Present in Many Achiral Analogs

The target compound possesses one undefined atom stereocenter (the 3‑position of the piperazine ring bearing the methyl substituent), as documented in the 960 Chemical Network entry (uncertain atom stereocenter count = 1; complexity score = 460) . In contrast, the des‑methyl analog (CAS 500013-38-7) and many simpler N‑Boc‑piperazine‑benzoic acid derivatives contain no undefined stereocenters (stereocenter count = 0) [1]. The racemic nature of the 3‑methyl compound provides a cost‑effective entry point for chiral resolution or asymmetric synthesis campaigns, offering researchers the ability to isolate or enrich a specific enantiomer for structure‑activity relationship (SAR) studies—a flexibility absent in fully achiral analogs [2].

Chirality Stereochemical diversification Chiral pool synthesis

Optimal Procurement and Application Scenarios for 1-(3-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine


PROTAC Linker Development Requiring a Meta‑Benzoic Acid Exit Vector with Aqueous Compatibility

When designing PROTACs that demand a carboxylic acid terminus for E3 ligase ligand conjugation and a meta‑substituted phenyl spacer to preserve ternary complex geometry, this compound offers the precise regiochemistry required. Its low computed XlogP (0.1) relative to des‑methyl analogs (LogP ~2.3) suggests better solubility in aqueous reaction media, facilitating amide‑coupling steps without co‑solvent precipitation .

Fragment‑Based Screening Library Construction Under Lead‑Likeness Constraints

With a molecular weight of 334.41—below the common ≤350 Da lead‑likeness threshold—and the option to explore chirality via the racemic 3‑methyl stereocenter, this scaffold is suited for inclusion in fragment libraries that balance physicochemical diversity with synthetic tractability .

Regiochemical Control in Kinase or GPCR Hinge‑Binder Elaboration

The meta‑benzoic acid motif serves as a hydrogen‑bond anchor in many type II kinase inhibitors and GPCR modulators. The benzylic methylene spacer provides conformational flexibility that can better accommodate shallow or plastic binding pockets compared to the rigid para‑linked analog (CAS 1131594-97-2) [1].

Chiral Pool Synthesis and Enantioselective SAR Campaigns

The undefined stereocenter at the 3‑position makes the racemate a versatile starting material for chiral resolution (e.g., via diastereomeric salt formation or preparative chiral SFC), enabling cost‑effective access to enantiopure building blocks for advanced SAR studies without committing to separate enantiomer procurement up‑front [2].

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